![molecular formula C16H20N2O2 B7513945 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7513945.png)
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide acts by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. By inhibiting GABA transaminase, 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of GABA in the brain, reduced seizure activity, enhanced cognitive function and memory, and reduced anxiety and addiction behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide on neuronal function and behavior. Additionally, there is a need for further research on the safety and efficacy of 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in clinical trials.
Méthodes De Synthèse
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylhydrazine with cyclopropanecarboxylic acid, followed by the reaction of the resulting intermediate with 3-oxo-5-pyrrolidinecarboxylic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Preclinical studies have shown that 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits anticonvulsant, anxiolytic, and anti-addictive properties. In addition, 1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to enhance cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-11(2)15(10)17-16(20)12-8-14(19)18(9-12)13-6-7-13/h3-5,12-13H,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOOVGMAYYZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.